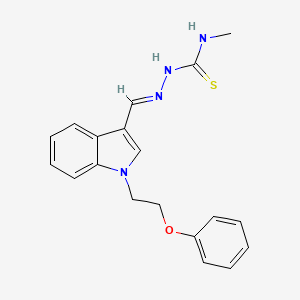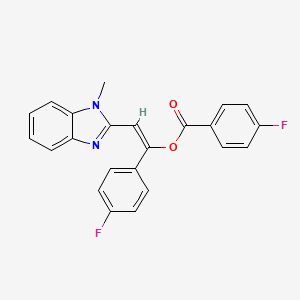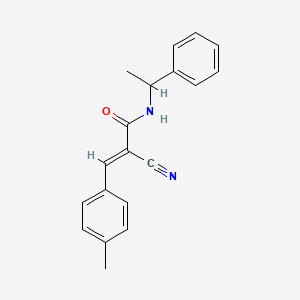
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. CF3 is a member of the acrylamide family and is a highly reactive molecule that can be synthesized through a variety of methods. In
Wirkmechanismus
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide is complex and involves the inhibition of multiple signaling pathways. This compound is known to inhibit the activity of STAT3, which is a transcription factor that is involved in the regulation of cell growth and survival. This compound achieves this by binding to the SH2 domain of STAT3, which prevents its activation. In addition to STAT3, this compound has also been shown to inhibit other signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. One of the most significant effects of this compound is its ability to inhibit the growth of cancer cells. This compound achieves this by inhibiting the activity of STAT3, which is a key regulator of cell growth and survival. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide has several advantages for use in lab experiments. It is a highly reactive molecule that can be easily synthesized using a variety of methods. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, there are also some limitations to the use of this compound in lab experiments. It is a highly reactive molecule that can be difficult to handle, and it can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are many future directions for research on 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide. One area of research that is particularly promising is the development of this compound-based drugs for the treatment of cancer. This compound has been shown to be effective in inhibiting the growth of a variety of cancer cells, and there is potential for the development of this compound-based drugs that could be used to treat cancer in humans. Another area of research that is promising is the study of the mechanism of action of this compound. By understanding how this compound works at the molecular level, researchers may be able to develop more effective drugs that target specific signaling pathways involved in cancer growth and survival.
Synthesemethoden
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide can be synthesized through a variety of methods, including the reaction of 2-chloro-6-fluoroaniline with ethyl cyanoacetate in the presence of a base or through the reaction of 2-chloro-6-fluorophenylacetic acid with N-phenylethylacrylamide in the presence of a coupling agent. The resulting this compound is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound achieves this by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O/c1-12(13-6-3-2-4-7-13)22-18(23)14(11-21)10-15-16(19)8-5-9-17(15)20/h2-10,12H,1H3,(H,22,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVWDVRTGRXZHM-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908067.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5908070.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5908087.png)

![2-[(2-ethoxy-4-{2-[(ethylamino)carbonothioyl]carbonohydrazonoyl}phenoxy)methyl]benzonitrile](/img/structure/B5908103.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)

![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)

![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)

